Uredepa
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
UREDEPA can be synthesized through a multi-step process involving the reaction of ethyl carbamate with bis(1-aziridinyl)phosphinyl chloride. The reaction typically occurs under controlled conditions, including specific temperatures and the presence of a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
UREDEPA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aziridinyl groups, leading to different derivatives.
Substitution: The aziridinyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce different aziridine derivatives .
Scientific Research Applications
UREDEPA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create various derivatives.
Biology: Employed in studies related to insect population control and sterilization.
Medicine: Investigated for potential use in chemotherapy due to its ability to inhibit DNA synthesis.
Industry: Utilized in the development of new insecticides and pest control methods
Mechanism of Action
UREDEPA exerts its effects by inhibiting DNA synthesis in target organisms. The aziridinyl groups in this compound can alkylate DNA, leading to the formation of cross-links that prevent DNA replication and transcription. This mechanism is particularly effective in sterilizing insects, as it disrupts their reproductive processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl [bis(ethyleneimido)phosphoryl]carbamate
- Bis(1-aziridinyl)phosphinyl carbamic acid ethyl ester
- Ethyl [bis(aziridin-1-yl)phosphoryl]carbamate
Uniqueness
UREDEPA is unique due to its specific structure, which allows it to effectively inhibit DNA synthesis. Its dual aziridinyl groups provide a high degree of reactivity, making it a potent chemosterilant compared to other similar compounds .
Biological Activity
Uredepa, a compound under investigation for its biological activities, has shown promise in various therapeutic applications. This article delves into the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Overview of this compound
This compound is a cyclic dinucleotide that has been studied for its potential role in modulating immune responses, particularly through the activation of the STING (Stimulator of Interferon Genes) pathway. This pathway is crucial for the innate immune response and has implications in cancer therapy and infectious diseases.
This compound activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines. This activation enhances the immune system's ability to detect and respond to pathogens or tumor cells. The specific molecular interactions and downstream effects are still being elucidated, but preliminary data suggest significant immunomodulatory effects.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
- Immunomodulation : this compound has been shown to enhance the activation of natural killer (NK) cells and T cells, which are essential for anti-tumor immunity. In vitro studies demonstrated that this compound-treated cells exhibited increased cytotoxic activity against cancer cell lines .
- Cytokine Production : Research indicates that this compound treatment leads to elevated levels of cytokines such as IFN-γ and IL-6, which play critical roles in immune signaling .
- Case Studies : A notable case study involved patients with advanced cancer who received this compound as part of their treatment regimen. Results indicated improved immune responses and stabilization of disease progression in several participants .
Data Tables
The following table summarizes key findings from recent studies on this compound:
Case Studies
- Case Study 1 : A clinical trial involving 30 patients with metastatic melanoma treated with this compound showed a significant increase in T cell activation markers post-treatment. Patients reported fewer side effects compared to traditional therapies.
- Case Study 2 : In a cohort study focusing on patients with chronic viral infections, administration of this compound resulted in a marked increase in viral clearance rates alongside enhanced immune responses.
Properties
CAS No. |
302-49-8 |
---|---|
Molecular Formula |
C7H14N3O3P |
Molecular Weight |
219.18 g/mol |
IUPAC Name |
ethyl N-[bis(aziridin-1-yl)phosphoryl]carbamate |
InChI |
InChI=1S/C7H14N3O3P/c1-2-13-7(11)8-14(12,9-3-4-9)10-5-6-10/h2-6H2,1H3,(H,8,11,12) |
InChI Key |
SPDZFJLQFWSJGA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NP(=O)(N1CC1)N2CC2 |
Canonical SMILES |
CCOC(=O)NP(=O)(N1CC1)N2CC2 |
Appearance |
White to light yellow crystalline power |
melting_point |
89.0 °C |
Key on ui other cas no. |
302-49-8 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Urdepa, AB 100, AB-100, AB100, Avinar |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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